1-Hydroperoxy-2-propan-2-ylbenzene

Autoxidation Hydroperoxide synthesis Phenol precursor

1-Hydroperoxy-2-propan-2-ylbenzene (CAS 61638-02-6), also designated as 2-(propan-2-yl)benzene-1-peroxol or ortho-isopropylphenyl hydroperoxide, is an aromatic organic hydroperoxide with molecular formula C₉H₁₂O₂ and molecular weight 152.19 g/mol. This compound belongs to the alkylaryl hydroperoxide class and serves as a key intermediate in oxidative transformations and radical-mediated processes.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 61638-02-6
Cat. No. B8702412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroperoxy-2-propan-2-ylbenzene
CAS61638-02-6
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OO
InChIInChI=1S/C9H12O2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,10H,1-2H3
InChIKeyCZNJIWCDRJWKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroperoxy-2-propan-2-ylbenzene (CAS 61638-02-6) for Research and Industrial Procurement: Compound Overview and Core Specifications


1-Hydroperoxy-2-propan-2-ylbenzene (CAS 61638-02-6), also designated as 2-(propan-2-yl)benzene-1-peroxol or ortho-isopropylphenyl hydroperoxide, is an aromatic organic hydroperoxide with molecular formula C₉H₁₂O₂ and molecular weight 152.19 g/mol [1]. This compound belongs to the alkylaryl hydroperoxide class and serves as a key intermediate in oxidative transformations and radical-mediated processes. Its ortho-substitution pattern distinguishes it structurally from the more common para-isomers and cumene hydroperoxide derivatives, conferring unique reactivity and stability profiles in autoxidation and rearrangement pathways [2]. The compound's computed physicochemical properties include XLogP3 of 2.5, topological polar surface area of 29.5 Ų, and one hydrogen bond donor [1].

Why Generic Hydroperoxide Substitution Fails: Positional Isomerism Dictates 1-Hydroperoxy-2-propan-2-ylbenzene (CAS 61638-02-6) Reactivity


In hydroperoxide-mediated synthetic and industrial applications, generic substitution between ortho-, meta-, and para-substituted alkylaryl hydroperoxides introduces unacceptable variability in reaction kinetics, product distribution, and intermediate stability. The presence of an oxygen substituent ortho to the hydroperoxy-bearing isopropyl group in 1-hydroperoxy-2-propan-2-ylbenzene fundamentally alters autoxidation behavior compared to unsubstituted cumene hydroperoxide or para-substituted analogs. Specifically, trace phenolic impurities arising from hydrolysis of ortho-substituted esters complicate oxidation pathways and typically reduce conversion yields [1]. Furthermore, the ortho configuration provides distinct steric and electronic environments that modulate radical stability during decomposition, directly impacting cleavage product profiles [2]. Consequently, procurement decisions that ignore positional isomerism risk compromised reaction outcomes in phenol derivative synthesis, occult blood detection assays, and specialized peroxide-initiated polymerizations where isomer-specific performance has been documented [3].

1-Hydroperoxy-2-propan-2-ylbenzene (CAS 61638-02-6) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Ortho-Substituted Hydroperoxide Esters Achieve Higher Autoxidation Conversion Rates Than Unsubstituted Cumene Hydroperoxide Analogs

In the autoxidation of isopropylphenyl esters to the corresponding hydroperoxyisopropylphenyl esters, ortho-substituted derivatives (including 1-hydroperoxy-2-propan-2-ylbenzene-type esters) exhibit enhanced conversion efficiency when employing a specific catalyst combination comprising a metal phthalocyanine, a di-tertiary alkyl peroxide, and a tertiary alkyl hydroperoxide. This catalyst system enables conversion rates heretofore not obtainable compared to conventional cumene-type hydrocarbon oxidation methods, where the presence of oxygen substituents ortho to the isopropyl group typically complicates oxidation and reduces yields due to phenolic impurity formation [1]. The improved process operates at 80°C to 130°C and overcomes the limitations of prior art methods that required very long reaction times (on the order of days) with low conversions when oxidizing difficultly saponifiable esters of isopropylphenols [1].

Autoxidation Hydroperoxide synthesis Phenol precursor Catalytic oxidation

Ortho-Isopropylphenyl Hydroperoxide Derivatives Exhibit Enhanced Diagnostic Stability Compared to Cumene Hydroperoxide in Occult Blood Detection Assays

Alpha-hydroperoxyisopropylphenyl compounds, which encompass the ortho-substituted structural class of 1-hydroperoxy-2-propan-2-ylbenzene, demonstrate superior performance as organic hydroperoxide components in test compositions for peroxide-active substance detection compared to conventional cumene hydroperoxide and 2,5-dimethylhexane-2,5-dihydroperoxide. Prior art hydroperoxides suffer from marked reduction in detection sensitivity due to lack of stability with elapsed time, pseudonegative results in the presence of vitamin C, discoloration of adjacent test pieces in multi-item urinary test strips, and low coloration sensitivity [1]. The alpha-hydroperoxyisopropylphenyl compounds of the invention, including ortho-substituted variants, are reported to improve upon all these defects, providing enhanced shelf-life stability and maintaining detection sensitivity over extended storage periods [1].

Diagnostic reagents Occult blood detection Peroxidase-mimetic assays Hydroperoxide stability

Ortho-Positional Isomerism Alters Hydroperoxide Decomposition Kinetics and Cleavage Product Profiles in Acid-Catalyzed Rearrangements

The decomposition pathway of 1-hydroperoxy-2-propan-2-ylbenzene under acidic conditions differs fundamentally from that of cumene hydroperoxide (CAS 80-15-9) due to ortho substitution effects. While cumene hydroperoxide undergoes classic Hock rearrangement to yield phenol and acetone with yields exceeding 99% under optimized conditions [1], the ortho-isopropyl substitution pattern in 1-hydroperoxy-2-propan-2-ylbenzene alters the electronic environment of the aromatic ring, modifying the migratory aptitude during acid-catalyzed cleavage. This structural difference produces a distinct cleavage product profile that includes substituted phenols rather than unsubstituted phenol, enabling access to ortho-functionalized phenolic compounds not obtainable from cumene hydroperoxide feedstock [2]. The thermal decomposition of cumene hydroperoxide (0.2 M in benzene) exhibits a half-life of 29 hours at 145°C with decomposition products including methylstyrene, acetophenone, and cumyl alcohol [3].

Hock rearrangement Phenol-acetone cleavage Positional isomer effects Decomposition kinetics

1-Hydroperoxy-2-propan-2-ylbenzene (CAS 61638-02-6) High-Value Application Scenarios for Scientific and Industrial Procurement


Synthesis of Ortho-Substituted Dihydric and Trihydric Phenols via Enhanced Autoxidation Routes

1-Hydroperoxy-2-propan-2-ylbenzene and its ester derivatives serve as critical intermediates in the production of ortho-substituted dihydric and trihydric phenols. The optimized autoxidation process employing a metal phthalocyanine catalyst combination enables conversion rates for ortho-substituted isopropylphenyl esters that substantially exceed those achievable with unsubstituted cumene hydroperoxide under conventional oxidation conditions [1]. The improved process, operating at 80-130°C, overcomes the formation of phenolic impurities that typically reduce yields in ortho-substituted systems, thereby providing a more efficient route to specialty phenolic compounds including hydroquinone derivatives and bisphenol carbonate precursors [1]. This application is particularly relevant for manufacturers of polymer antioxidants, UV stabilizers, and epoxy resin precursors where ortho-substitution patterns confer enhanced performance properties.

Occult Blood Detection and Peroxidase-Mimetic Diagnostic Assays

Alpha-hydroperoxyisopropylphenyl compounds, structurally encompassing 1-hydroperoxy-2-propan-2-ylbenzene, are employed as stable organic hydroperoxide components in diagnostic test compositions for detecting peroxide-active substances including hemoglobin in occult blood assays. These ortho-substituted hydroperoxide derivatives provide improved temporal stability, maintained detection sensitivity in the presence of vitamin C interference, and reduced cross-contamination in multi-item urinary test strips compared to conventional cumene hydroperoxide and 2,5-dimethylhexane-2,5-dihydroperoxide formulations [2]. Test devices incorporating these compounds consist of a carrier impregnated with the organic hydroperoxide, a coloration indicator, buffering agents, and stabilizers, wherein hemoglobin activates the hydroperoxide to produce nascent oxygen that oxidizes the indicator for colorimetric detection [2]. This application addresses the procurement needs of clinical diagnostics manufacturers requiring stable, shelf-stable peroxide reagents with minimized interference profiles.

Specialty Radical Initiator for Controlled Polymerization Systems

The ortho-isopropyl substitution pattern of 1-hydroperoxy-2-propan-2-ylbenzene modifies its thermal decomposition kinetics and radical generation profile relative to cumene hydroperoxide, which decomposes with a half-life of 29 hours at 145°C in 0.2 M benzene solution [3]. While direct half-life data for the ortho isomer are not established in open literature, the structural difference conferred by ortho substitution alters the stability of intermediate radical species during homolytic O-O bond cleavage, potentially providing a distinct initiation temperature window for polymerization applications [4]. This differential decomposition behavior makes the compound a candidate for specialty redox initiator systems and controlled radical polymerization processes where tailored initiation kinetics are required, distinct from the high-volume commodity applications of cumene hydroperoxide in acrylate and styrene polymerizations.

Precursor for Ortho-Functionalized Phenolic Building Blocks via Modified Hock Rearrangement

Acid-catalyzed cleavage of 1-hydroperoxy-2-propan-2-ylbenzene yields ortho-substituted phenolic products rather than the unsubstituted phenol-acetone mixture obtained from cumene hydroperoxide cleavage [1]. This divergent product profile enables direct access to ortho-alkylated and ortho-functionalized phenolic building blocks that serve as intermediates in pharmaceutical synthesis, agrochemical manufacturing, and specialty polymer additives. The ortho substitution modifies the migratory aptitude of the aryl group during the Hock rearrangement, altering the selectivity of the cleavage step and providing a synthetic route to substitution patterns that would require additional synthetic steps if starting from para-substituted or unsubstituted hydroperoxide feedstocks. This application addresses procurement requirements for custom synthesis laboratories and fine chemical manufacturers seeking efficient routes to ortho-substituted aromatic compounds.

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